molecular formula C13H20O3 B14292760 Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate CAS No. 127230-66-4

Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate

Cat. No.: B14292760
CAS No.: 127230-66-4
M. Wt: 224.30 g/mol
InChI Key: NBWDGGPAJJEMLO-UHFFFAOYSA-N
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Description

Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate (CAS 85567-34-6) is a bicyclic ester with the molecular formula C₁₃H₂₀O₃. Its structure comprises a cyclohexane ring substituted with a 2-oxo group and a but-3-en-1-yl chain at the 3-position, esterified with an ethyl group at the 1-carboxylate position . This compound is notable for its synthetic versatility, serving as a precursor in organic synthesis and catalysis, particularly in reactions involving cycloadditions or nucleophilic substitutions due to its α,β-unsaturated ester and ketone functionalities .

Properties

CAS No.

127230-66-4

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 3-but-3-enyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C13H20O3/c1-3-5-7-10-8-6-9-11(12(10)14)13(15)16-4-2/h3,10-11H,1,4-9H2,2H3

InChI Key

NBWDGGPAJJEMLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(C1=O)CCC=C

Origin of Product

United States

Preparation Methods

Reaction Setup and Conditions

The electrochemical cell employs a magnesium rod as a sacrificial anode and a copper sheet as the cathode. The electrolyte consists of N,N-dimethylformamide (DMF) as the solvent, tetra-n-butylammonium bromide (TBAB) as the supporting salt, and 2-cyclohexen-1-one as the substrate. Carbon dioxide is bubbled through the solution at atmospheric pressure to saturate the system, facilitating the formation of the carboxylate intermediate. Constant-current electrolysis is performed at temperatures between -10°C and 10°C to stabilize reactive intermediates.

The electrolysis step generates a carboxylated cyclohexane derivative, which undergoes subsequent esterification with ethyl iodide under alkaline conditions. This two-step process achieves an overall yield of 22–36%, depending on reaction parameters such as temperature, electrolysis duration, and workup procedures.

Esterification and Workup

After electrolysis, the crude product is mixed with ethyl iodide and heated to 50–60°C for 3.5–5 hours to complete the esterification. The reaction mixture is then neutralized with 2 M hydrochloric acid to pH 7 and extracted with diethyl ether. Key purification steps include:

  • Washing : The combined ether layers are washed twice with saturated sodium chloride solution to remove residual acids and salts.
  • Drying : Anhydrous magnesium sulfate is used to dehydrate the organic phase, followed by filtration to remove desiccants.
  • Isolation : Rotary evaporation under reduced pressure yields the final product as a pale-yellow liquid.

Analysis of Reaction Variables and Yields

The electrochemical method’s efficiency is influenced by several factors, as demonstrated in the patent’s experimental examples:

Example Temperature (°C) Drying Time (h) Yield (%)
1 -10 to 10 1.5 26
2 -10 to 10 2.0 36
3 -10 to 10 1.5 31
4 -10 to 10 1.5 28

Higher yields correlate with extended drying times (e.g., 36% yield at 2.0 hours vs. 26% at 1.5 hours), suggesting that complete removal of water is critical for product stability. The low-temperature electrolysis (-10°C to 10°C) minimizes side reactions such as polymerization of the but-3-enyl group or ketone reduction.

Physicochemical Characterization

This compound exhibits the following properties:

Property Value
Molecular formula C₁₃H₂₀O₃
Molecular weight 224.296 g/mol
Exact mass 224.141 g/mol
LogP (octanol-water) 2.645
Polar surface area 43.37 Ų

The compound’s structure is confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, with characteristic peaks for the ester carbonyl (∼1700 cm⁻¹), ketone (∼1720 cm⁻¹), and alkene C-H stretch (∼3080 cm⁻¹).

Alternative Synthetic Approaches

While the electrochemical method dominates the literature, other pathways have been explored indirectly:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The alkene side chain can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

    Reduction: The carbonyl group in the cyclohexane ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate, also known as Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate, has the molecular formula C13H20O3C_{13}H_{20}O_3 and a molecular weight of 224.30 g/mol. It can be used in chemistry, biology, and industry.

Scientific Research Applications

  • Chemistry Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate serves as a building block in the synthesis of complex organic molecules.
  • Biology This compound can be employed in studying enzyme-catalyzed reactions and metabolic pathways.
  • Industry It sees use in the production of materials possessing specific properties, such as polymers or coatings.

Chemical Reactions

Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate can undergo several chemical reactions:

  • Oxidation Oxidation can be achieved using reagents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
  • Reduction Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.
  • Substitution Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common reagents and conditions used in these reactions include:

  • Oxidation Potassium permanganate in an acidic medium.
  • Reduction Hydrogen gas with a palladium catalyst.
  • Substitution Nucleophiles like amines or alcohols in the presence of a base.

Major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various esters or amides.

Preparation Methods

The synthesis of Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the cyclohexane ring This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
  • Introduction of the butenyl side chain This step often involves a Heck reaction, where a palladium catalyst is used to couple an alkene with a halide.
  • Esterification The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Mechanism of Action

The mechanism of action of Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The ester and carbonyl groups in the molecule can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Ethyl 3-oxocyclohexane-1-carboxylate (CAS 33668-25-6)

  • Molecular Formula : C₉H₁₂O₃.
  • Key Differences : Lacks the but-3-en-1-yl substituent and features a 3-oxo group instead of 2-oxo. This positional isomer exhibits distinct reactivity, favoring nucleophilic attacks at the 3-oxo position rather than conjugate additions .
  • Applications: Used in the synthesis of heterocyclic compounds via keto-enol tautomerism .

Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4)

  • Molecular Formula : C₉H₁₂O₃.
  • Key Differences : The oxo group is at the 4-position, altering ring strain and electronic distribution. This compound is less sterically hindered, making it suitable for Pd-catalyzed allylic alkylations .

Ethyl 6-Methyl-2-oxo-3-cyclohexene-1-carboxylate

  • Molecular Formula : C₁₀H₁₄O₃.
  • Key Differences : Incorporates a cyclohexene ring (unsaturated) with a methyl group at the 6-position. The conjugated diene system enhances reactivity in Diels-Alder reactions compared to the fully saturated main compound .

Ethyl 2-oxo-1-(3-oxobutyl)cyclohexanecarboxylate (Compound 8 from )

  • Molecular Formula : C₁₃H₂₀O₄.
  • Key Differences : Features a 3-oxobutyl chain instead of but-3-en-1-yl. The additional ketone group enables aldol condensations or Michael additions, broadening its utility in asymmetric catalysis .

Cycloaddition Reactions

  • Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate : The butenyl side chain participates in intramolecular Diels-Alder reactions, forming tricyclic frameworks relevant to natural product synthesis .
  • Ethyl 6-Methyl-2-oxo-3-cyclohexene-1-carboxylate : The cyclohexene moiety acts as a diene in [4+2] cycloadditions, enabling rapid access to polycyclic structures .

Pharmaceutical Relevance

  • Derivatives of Ethyl 2-amino-1-cyclohexene-1-carboxylate () are used in peptidomimetics, contrasting with the main compound’s role in kinase inhibitor synthesis (e.g., indolopyrazolocarbazoles) .

Biological Activity

Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate, also known by its IUPAC name, is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylate ester functional group, and an allylic butenyl side chain. This unique structure contributes to its biological activity and potential applications in various fields, including pharmaceuticals and organic synthesis.

The molecular formula of this compound is C13H20O3C_{13}H_{20}O_{3}, with a molecular weight of approximately 224.30 g/mol. Its structural features are significant for understanding its reactivity and biological interactions.

PropertyValue
CAS Number 61771-76-4
Molecular Formula C13H20O3
Molecular Weight 224.30 g/mol
IUPAC Name This compound

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. It may function as an inhibitor or activator, influencing various biochemical pathways. The exact mechanism of action remains to be fully elucidated but is believed to involve the compound's structural features facilitating binding to molecular targets.

Antioxidant Activity

Research has indicated potential antioxidant properties of compounds similar to this compound. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. Studies on related compounds have shown that they can exhibit significant radical scavenging activity, suggesting a possible avenue for further exploration regarding this compound's antioxidant capabilities .

Enzyme Inhibition Studies

Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structural motifs have been shown to affect enzyme kinetics, leading to altered metabolic rates in vitro . These findings indicate the potential for developing this compound as a therapeutic agent targeting specific enzymatic functions.

Case Studies and Research Findings

Several research studies have explored the biological effects of structurally related compounds:

  • Antioxidant Activity : A study demonstrated that derivatives of cyclohexene carboxylates exhibited significant antioxidant properties when tested against various free radical species. The structural similarities suggest that this compound may possess similar activities .
  • Enzyme Interaction : Research focusing on enzyme-substrate interactions revealed that compounds with similar functional groups could modulate enzyme activity, indicating the potential for this compound to influence metabolic pathways through enzyme inhibition or activation .

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